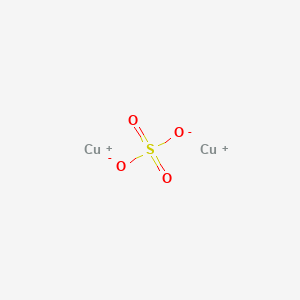







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([F:10])([F:9])[F:8])=[C:4](C(O)=O)[CH:3]=1>N1C2C(=CC=CC=2)C=CC=1.S([O-])([O-])(=O)=O.[Cu+].[Cu+]>[CH3:1][C:2]1[O:6][C:5]([C:7]([F:10])([F:9])[F:8])=[CH:4][CH:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(O1)C(F)(F)F)C(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+].[Cu+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
While bubbling nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was immersed in an oil bath at 230° C. until gas generation
|
|
Type
|
CUSTOM
|
|
Details
|
The generated gas was collected
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled again
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC(=CC1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.34 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |